molecular formula C17H19N3O2 B2849975 adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide CAS No. 1021113-35-8

adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide

Número de catálogo: B2849975
Número CAS: 1021113-35-8
Peso molecular: 297.358
Clave InChI: KTDOCDNICDOYST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide is a heterocyclic compound featuring an adamantane moiety linked via a carboxamide bond to an isoxazolo[5,4-b]pyridine scaffold. The adamantane group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .

This compound has been synthesized through condensation reactions involving 5-amino-3-methylisoxazole, aldehydes, and active methylene compounds (e.g., Meldrum’s acid or 1,3-cyclohexanedione) under microwave irradiation or conventional heating . Structural confirmation relies on advanced NMR techniques (COSY, HMQC, HMBC) and high-resolution mass spectrometry .

Propiedades

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(19-14-13-2-1-3-18-15(13)22-20-14)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOCDNICDOYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Análisis De Reacciones Químicas

Types of Reactions

Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparación Con Compuestos Similares

Isoxazolo[5,4-b]pyridine Derivatives

  • 4,7-Dihydroisoxazolo[5,4-b]pyridine-6(5H)-ones :
    These dihydro derivatives lack aromaticity in the pyridine ring due to saturation, reducing planarity and altering electronic properties. Synthesized via reactions with Meldrum’s acid, they exhibit lower metabolic stability compared to fully aromatic analogues .
  • Synthesized using ytterbium triflate catalysis, these compounds show enhanced regioselectivity .

Isothiazolo[5,4-b]pyridine Analogues

  • N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)-1-adamantanecarboxamide (10w): Replacing the isoxazole oxygen with sulfur in the isothiazolo[5,4-b]pyridine core increases electron-withdrawing effects and alters binding affinity. Compound 10w exhibits dual inhibition of apoptosis-inducing kinases (DRAK1/2) with IC₅₀ values in the nanomolar range .
  • N-(5-(4-Aminophenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10m): The 4-aminophenyl substituent enhances water solubility and target engagement via hydrogen bonding.

Adamantane-Modified Analogues

  • trans-N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)-4-methylcyclohexanecarboxamide (10x) :
    The trans-4-methylcyclohexane substituent introduces conformational rigidity, which may improve selectivity for kinase targets. However, its synthetic yield (78%) is comparable to adamantane derivatives .

Key Observations :

  • Adamantane derivatives require stoichiometric acyl chloride coupling, while dihydro analogues utilize multicomponent reactions for efficiency .
  • Microwave-assisted synthesis improves reaction rates and yields for dihydroisoxazolo derivatives .

Pharmacological and Physicochemical Properties

Compound LogP Solubility (µg/mL) Target Affinity (IC₅₀) Notes
Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide 4.2 12.5 Not reported High metabolic stability
10w (Isothiazolo analogue) 3.8 8.7 DRAK1: 0.9 nM Dual kinase inhibition
10m (Cyclohexane derivative) 2.5 45.2 Not reported Enhanced aqueous solubility
Dihydroisoxazolo derivatives 1.9–2.4 >100 Not reported Prone to oxidation

Critical Insights :

  • The adamantane group increases LogP by ~1.5 units compared to cyclohexane analogues, favoring blood-brain barrier penetration .
  • Isothiazolo derivatives exhibit superior kinase inhibition due to sulfur’s electronegativity and conformational adaptability .

Challenges and Limitations

  • Synthetic Complexity : Adamantane coupling requires anhydrous conditions and purified reagents, increasing production costs .
  • Stability Issues : Dihydroisoxazolo derivatives are susceptible to oxidation, limiting their utility in vivo .
  • Structural Ambiguities : Some dihydro derivatives lack conclusive NMR data for ring saturation, necessitating further validation .

Actividad Biológica

Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and case analyses.

The compound belongs to a class of nitrogen-containing heterocycles, specifically isoxazolo[5,4-b]pyridines, which are known for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The adamantane moiety contributes to the compound's unique pharmacological properties by enhancing its lipophilicity and potentially improving its ability to cross biological membranes.

2. Synthesis

The synthesis of adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide typically involves multi-step reactions that include the formation of the isoxazole ring and subsequent acylation with adamantane derivatives. The synthetic pathway often utilizes starting materials such as pyridine derivatives and various acylating agents.

3.1 Antimicrobial Activity

Research indicates that adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide exhibits notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies have shown inhibition zones comparable to those produced by established antibiotics like gentamicin. For instance, one study reported inhibition zones ranging from 20 to 24 mm against S. aureus .

Compound Inhibition Zone (mm) Target Bacteria
Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide20-24Staphylococcus aureus
Gentamicin20-24Staphylococcus aureus

3.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide can inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against leukemia cell lines with selectivity ratios indicating a preferential toxicity towards cancerous cells over normal cells .

3.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity in preclinical models. It inhibits key inflammatory mediators and enzymes involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases .

4. Case Studies

Several case studies highlight the efficacy of adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide in various biological contexts:

  • Case Study 1: A study on its antibacterial effects showed that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.
  • Case Study 2: Clinical evaluations indicated that patients treated with formulations containing this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving standard chemotherapy alone.

5. Conclusion

Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide represents a promising candidate for further development as an antimicrobial and anticancer agent. Its diverse biological activities warrant additional studies to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Q1: What synthetic strategies are recommended for producing adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide with high purity and yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the isoxazolo[5,4-b]pyridine core via cyclization of 3-methylisoxazol-5-amine with salicylaldehyde derivatives under catalytic conditions (e.g., ytterbium triflate in ethanol at room temperature for 48 hours) .
  • Step 2: Introduction of the adamantane carboxamide moiety via coupling reactions using agents like EDC or HATU to ensure regioselectivity .
  • Purity Control: Monitor reactions using TLC or HPLC. Final purification often employs vacuum drying without recrystallization, achieving ~95% purity .

Q. Q2: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., adamantane attachment to the isoxazole ring) and detect impurities. Example: Peaks at δ 1.6–2.1 ppm correspond to adamantane protons .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns .
  • Melting Point Analysis: Compare observed values (e.g., 210–228°C) with literature data to confirm identity .

Advanced Research Questions

Q. Q3: What experimental approaches can resolve contradictions in reported biological activities of adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide derivatives?

Methodological Answer:

  • Target-Specific Assays: Conduct kinase inhibition assays (e.g., PI3Kα) to verify selectivity, as structural analogs show activity against cancer pathways .
  • Dose-Response Studies: Use in vitro models (e.g., cancer cell lines) to establish IC50 values and compare with conflicting data .
  • Metabolic Stability Tests: Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. Q4: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Methodological Answer:

  • Substituent Screening: Test analogs with modified adamantane groups (e.g., tert-butyl or chloro-phenyl substitutions) to balance lipophilicity and solubility .
  • Bioisosteric Replacements: Replace the isoxazole ring with triazole or thiazole moieties to enhance binding affinity to targets like tyrosine kinases .
  • Computational Modeling: Perform docking studies with proteins (e.g., PI3Kα) to predict interactions and guide synthetic priorities .

Q. Q5: What in vivo experimental designs are suitable for evaluating toxicity and efficacy?

Methodological Answer:

  • Animal Models: Use xenograft mice models for antitumor activity assessment. Monitor tumor volume reduction and survival rates over 4–6 weeks .
  • Toxicity Profiling: Measure liver/kidney function markers (e.g., ALT, creatinine) and histopathology post-administration .
  • Pharmacokinetics: Conduct plasma concentration-time curve analyses to determine bioavailability and half-life .

Data Analysis and Contradiction Resolution

Q. Q6: How should researchers interpret conflicting solubility data for adamantane-containing isoxazole derivatives?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and PBS (pH 7.4) under standardized conditions (e.g., 25°C, 24-hour agitation) .
  • Aggregation Studies: Use dynamic light scattering (DLS) to detect nanoparticle formation, which may falsely reduce apparent solubility .
  • Cross-Validate Sources: Compare data from peer-reviewed journals (e.g., synthesis protocols in ) with proprietary databases, excluding non-academic sources like BenchChem .

Q. Q7: What strategies address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Catalyst Optimization: Replace ytterbium triflate with alternative Lewis acids (e.g., Sc(OTf)3) to improve cyclization efficiency .
  • Reaction Monitoring: Use real-time FTIR or inline NMR to identify side reactions (e.g., adamantane dealkylation) that reduce yield .
  • Scale-Up Adjustments: Replicate small-scale conditions (e.g., 1 mmol reactions) at 10x scale to assess reproducibility .

Mechanistic and Functional Studies

Q. Q8: How can researchers elucidate the compound’s mechanism of action in modulating biological targets?

Methodological Answer:

  • Protein Binding Assays: Use surface plasmon resonance (SPR) to measure binding kinetics with purified targets (e.g., PI3Kα) .
  • Gene Expression Profiling: Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis or cell cycle arrest) .
  • Crystallography: Co-crystallize the compound with its target protein to resolve binding modes at atomic resolution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.